3-(Methylcarbamoyl)benzenesulfonyl chloride
Overview
Description
3-(Methylcarbamoyl)benzenesulfonyl chloride is an organic compound with the molecular formula C8H8ClNO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 3-(Methylcarbamoyl)benzenesulfonyl chloride are currently unknown. This compound is a chemical intermediate and its targets would depend on the specific reactions it is involved in .
Mode of Action
As a chemical intermediate, it can participate in various chemical reactions, and its mode of action would be determined by the specific context of these reactions .
Biochemical Pathways
As a chemical intermediate, it could potentially be involved in a wide range of biochemical pathways depending on the specific reactions it participates in .
Pharmacokinetics
As a chemical intermediate, its pharmacokinetic properties would likely depend on the specific context in which it is used .
Result of Action
As a chemical intermediate, its effects would be determined by the specific reactions it is involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylcarbamoyl)benzenesulfonyl chloride typically involves the reaction of 3-(Methylcarbamoyl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-(Methylcarbamoyl)benzenesulfonic acid+Thionyl chloride→3-(Methylcarbamoyl)benzenesulfonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Methylcarbamoyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution reactions.
Sulfonic acids: Formed through hydrolysis.
Reduced derivatives: Formed through reduction reactions.
Scientific Research Applications
3-(Methylcarbamoyl)benzenesulfonyl chloride is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceutical research: For the development of sulfonamide-based drugs.
Material science: In the modification of polymers and other materials to introduce sulfonyl functional groups.
Biological studies: As a reagent for the modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Lacks the methylcarbamoyl group, making it less versatile in certain reactions.
Tosyl chloride (p-Toluenesulfonyl chloride): Contains a methyl group on the benzene ring, which can influence its reactivity and solubility.
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with different reactivity and applications.
Uniqueness
3-(Methylcarbamoyl)benzenesulfonyl chloride is unique due to the presence of the methylcarbamoyl group, which can influence its reactivity and make it suitable for specific synthetic applications. This functional group can also provide additional sites for further chemical modification, enhancing its utility in complex organic synthesis.
Properties
IUPAC Name |
3-(methylcarbamoyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-10-8(11)6-3-2-4-7(5-6)14(9,12)13/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJDVAPXWOSTLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592513 | |
Record name | 3-(Methylcarbamoyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016715-95-9 | |
Record name | 3-(Methylcarbamoyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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